2-(Pyridin-4-ylsulfanyl)-phenylamine
Description
2-(Pyridin-4-ylsulfanyl)-phenylamine is a heterocyclic compound featuring a phenylamine group linked via a sulfanyl (-S-) bridge to a pyridine ring at the 4-position. This structure combines aromatic and electron-rich moieties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C11H10N2S/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2 |
InChI Key |
VQQDUURKMGIZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Linkages
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
This compound (CAS: 339015-98-4) shares the sulfanyl bridge and aromatic amine group but differs in its pyrimidine core and chloro/fluoro substituents. Key comparisons include:
- Molecular Weight : The molar mass (255.7 g/mol) is lower than the estimated mass of 2-(Pyridin-4-ylsulfanyl)-phenylamine, suggesting differences in solubility and pharmacokinetics .
| Property | This compound | 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine |
|---|---|---|
| Core Heterocycle | Pyridine | Pyrimidine |
| Substituents | None (parent structure) | 4-Fluorophenyl, 4-chloro |
| Molar Mass (g/mol) | ~243.3 (estimated) | 255.7 |
| Key Functional Groups | Sulfanyl, phenylamine | Sulfanyl, pyrimidinamine, halogen substituents |
4-Aryl-2-phenylamino Pyrimidines
These derivatives, such as 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine, feature pyrimidine cores with bulky substituents. Unlike this compound, their extended aryl groups and morpholine moieties enhance lipophilicity and receptor affinity, making them potent kinase inhibitors .
Functional Group Modifications in Phenylamine Analogues
Disubstituted Phenylamines
Studies on angucyclinone derivatives show that disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine) exhibit enhanced bioactivity. This suggests that additional substituents on the phenylamine ring could modulate therapeutic efficacy.
Toxicity and Substituent Effects
Replacing phenylamine with tetrahydropyranylamine or acetylamine in certain drug candidates reduced toxicity while maintaining viability. This implies that the phenylamine group in this compound may contribute to cytotoxicity unless balanced with electron-donating or bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
